molecular formula C14H16N4O3 B3036750 4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol CAS No. 400077-47-6

4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol

Cat. No. B3036750
CAS RN: 400077-47-6
M. Wt: 288.3 g/mol
InChI Key: WYMLPWVJEXVFGG-VOTSOKGWSA-N
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Description

The compound is a derivative of phenol and pyrazole. Phenols are aromatic compounds that contain a hydroxyl group (-OH) attached to a benzene ring. Pyrazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The compound contains a phenol group, a pyrazole ring, and an ethenyl group linking them. The E-Z system might be used to describe the geometry around the double bond in the ethenyl group .


Chemical Reactions Analysis

Phenols are acidic due to the presence of the hydroxyl group, and they can undergo electrophilic aromatic substitution reactions. Pyrazoles can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The properties of this compound would likely be influenced by the presence of the phenol and pyrazole groups. For example, it might show some degree of acidity due to the phenol group .

Scientific Research Applications

Applications in Nonlinear Optical Materials

  • The compound shows potential in the development of nonlinear optical (NLO) materials. For example, Draguta et al. (2015) synthesized binary adducts with phenolic coformers, including a compound similar in structure to 4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol. These materials were found to be stable at high temperatures and transparent across a wide spectrum, indicating potential for NLO applications (Draguta, Fonari, Leonova, & Timofeeva, 2015).

Corrosion Inhibition Properties

  • A theoretical study by Wang et al. (2006) on bipyrazolic-type organic compounds, closely related to 4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol, demonstrated potential activity as corrosion inhibitors. Their study employed density functional theory to elucidate the inhibition efficiencies and reactive sites of these compounds (Wang, Wang, Wang, Wang, & Liu, 2006).

Tautomerism Studies in NH-pyrazoles

  • The compound's structural analogs have been studied for their tautomerism. Cornago et al. (2009) investigated the structures of four NH-pyrazoles, providing insight into the tautomerism in both solution and solid states, which is relevant for understanding the chemical behavior of similar compounds (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).

Synthesis and Properties of Nitropyrazoles

  • Bozhenkov et al. (2006) studied the synthesis and properties of 5-chloro-4-nitropyrazoles, a group to which the compound belongs. Their research contributes to understanding the chemical properties and potential applications of these nitropyrazoles (Bozhenkov, Savosik, Larina, Mirskova, & Levkovskaya, 2006).

Future Directions

The study of such compounds could be valuable in various fields like medicinal chemistry, material science, etc., depending on their properties .

properties

IUPAC Name

4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-8-11(19)4-5-13(9)15-7-6-12-10(2)16-17(3)14(12)18(20)21/h4-8,15,19H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMLPWVJEXVFGG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC=CC2=C(N(N=C2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)N/C=C/C2=C(N(N=C2C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol
Reactant of Route 2
4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol
Reactant of Route 3
4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol
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4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol
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4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol
Reactant of Route 6
4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol

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